molecular formula C20H27NOSi B13385214 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

Cat. No.: B13385214
M. Wt: 325.5 g/mol
InChI Key: RSUHWMSTWSSNOW-UHFFFAOYSA-N
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Description

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine is a chemical compound with the molecular formula C20H27NOSi and a molecular weight of 325.53 g/mol . It is known for its applications in organic synthesis, particularly as a catalyst in various chemical reactions. The compound is characterized by its pyrrolidine ring, which is substituted with a diphenyl(trimethylsilyloxy)methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine typically involves the following steps :

    Initial Reaction: 2-pyrrolidinemethanol is reacted with a diphenylmethanol derivative in the presence of a base to form a diphenylpyrrolidinemethanol complex.

    Silylation: The resulting complex is then treated with trimethylchlorosilane (TMSCl) under basic conditions to introduce the trimethylsilyl group.

    Purification: The final product is purified through standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halides or other nucleophiles can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications :

    Chemistry: It is used as a catalyst in organic synthesis, particularly in enantioselective reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine involves its role as a catalyst in various chemical reactions . The compound facilitates the formation of reactive intermediates, which then undergo further transformations to yield the desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine include[5][5]:

  • (S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine
  • ®-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine

Uniqueness

The uniqueness of this compound lies in its specific structural configuration and its effectiveness as a catalyst in enantioselective reactions. Its ability to facilitate the formation of chiral products with high selectivity makes it valuable in various fields of research and industry.

Properties

IUPAC Name

[diphenyl(pyrrolidin-2-yl)methoxy]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NOSi/c1-23(2,3)22-20(19-15-10-16-21-19,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19,21H,10,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHWMSTWSSNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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